

Application of 3-Amino-5-bromo-2-hydroxypyridine in Agrochemical Research

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Compound of Interest

Compound Name: 3-Amino-5-bromo-2-hydroxypyridine

Cat. No.: B113389

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Application Notes

3-Amino-5-bromo-2-hydroxypyridine is a versatile heterocyclic compound that serves as a valuable starting material in the synthesis of novel agrochemicals.^{[1][2]} Its unique substitution pattern, featuring an amino group, a bromine atom, and a hydroxyl group on a pyridine ring, offers multiple reactive sites for chemical modification. This trifunctional nature allows for the construction of diverse molecular architectures, making it a key building block in the development of new fungicides, herbicides, and insecticides.^{[1][2]}

The pyridine scaffold is a well-established pharmacophore in agrochemical design, known for its ability to interact with various biological targets in pests and pathogens. The presence of the bromine atom on the pyridine ring of **3-Amino-5-bromo-2-hydroxypyridine** is particularly advantageous, as it can be readily utilized in cross-coupling reactions to introduce further molecular complexity. The amino and hydroxyl groups can be derivatized to fine-tune the physicochemical properties and biological activity of the resulting compounds.

This document provides detailed protocols for the synthesis of a hypothetical fungicidal compound derived from **3-Amino-5-bromo-2-hydroxypyridine**, along with methods for evaluating its biological activity. The data presented is illustrative and based on typical results for pyridine-based fungicides.

Experimental Protocols

Synthesis of a Hypothetical Pyridine-Based Fungicide

This protocol describes a plausible synthetic route to a novel fungicide starting from **3-Amino-5-bromo-2-hydroxypyridine**. The synthesis involves a two-step process: N-acylation followed by a Suzuki coupling reaction.

Step 1: N-acylation of **3-Amino-5-bromo-2-hydroxypyridine**

- To a solution of **3-Amino-5-bromo-2-hydroxypyridine** (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
- Slowly add a solution of 2-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the N-acylated intermediate.

Step 2: Suzuki Coupling of the N-acylated Intermediate

- In a reaction vessel, combine the N-acylated intermediate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
- Add a 2M aqueous solution of sodium carbonate (2.0 eq) and toluene.
- Degas the mixture with nitrogen for 15 minutes.
- Heat the reaction mixture to 90 °C and stir for 16 hours.

- Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the final fungicidal compound.

Quantitative Data

The following table summarizes the in vitro fungicidal activity of the hypothetical compound against a panel of common plant pathogens. The data is presented as EC50 values, which represent the concentration of the compound required to inhibit 50% of fungal growth.

Fungal Species	Hypothetical Compound EC50 ($\mu\text{g/mL}$)
Botrytis cinerea	3.32
Sclerotinia sclerotiorum	2.78
Valsa mali	5.15

Note: The data presented in this table is illustrative and based on reported activities of similar pyridine-based fungicides for representational purposes.[\[2\]](#)

Bioassay Protocol: In Vitro Antifungal Activity Assay

This protocol details the method for determining the in vitro antifungal activity of a test compound using a mycelial growth inhibition assay.

- Preparation of Fungal Cultures: Culture the target fungal species on potato dextrose agar (PDA) plates at 25 °C for 5-7 days.

- Preparation of Test Compound Solutions: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Make serial dilutions of the stock solution with sterile distilled water to obtain a range of test concentrations.
- Assay Plate Preparation: Add the appropriate volume of each test compound dilution to molten PDA to achieve the final desired concentrations. Pour the amended PDA into sterile Petri dishes.
- Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, onto the center of each PDA plate.
- Incubation: Incubate the plates at 25 °C in the dark.
- Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (containing only DMSO) reaches the edge of the plate.
- Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration of the test compound using the following formula:
 - Inhibition (%) = $[(dc - dt) / dc] * 100$
 - Where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.
- EC50 Determination: Determine the EC50 value by probit analysis of the inhibition data.

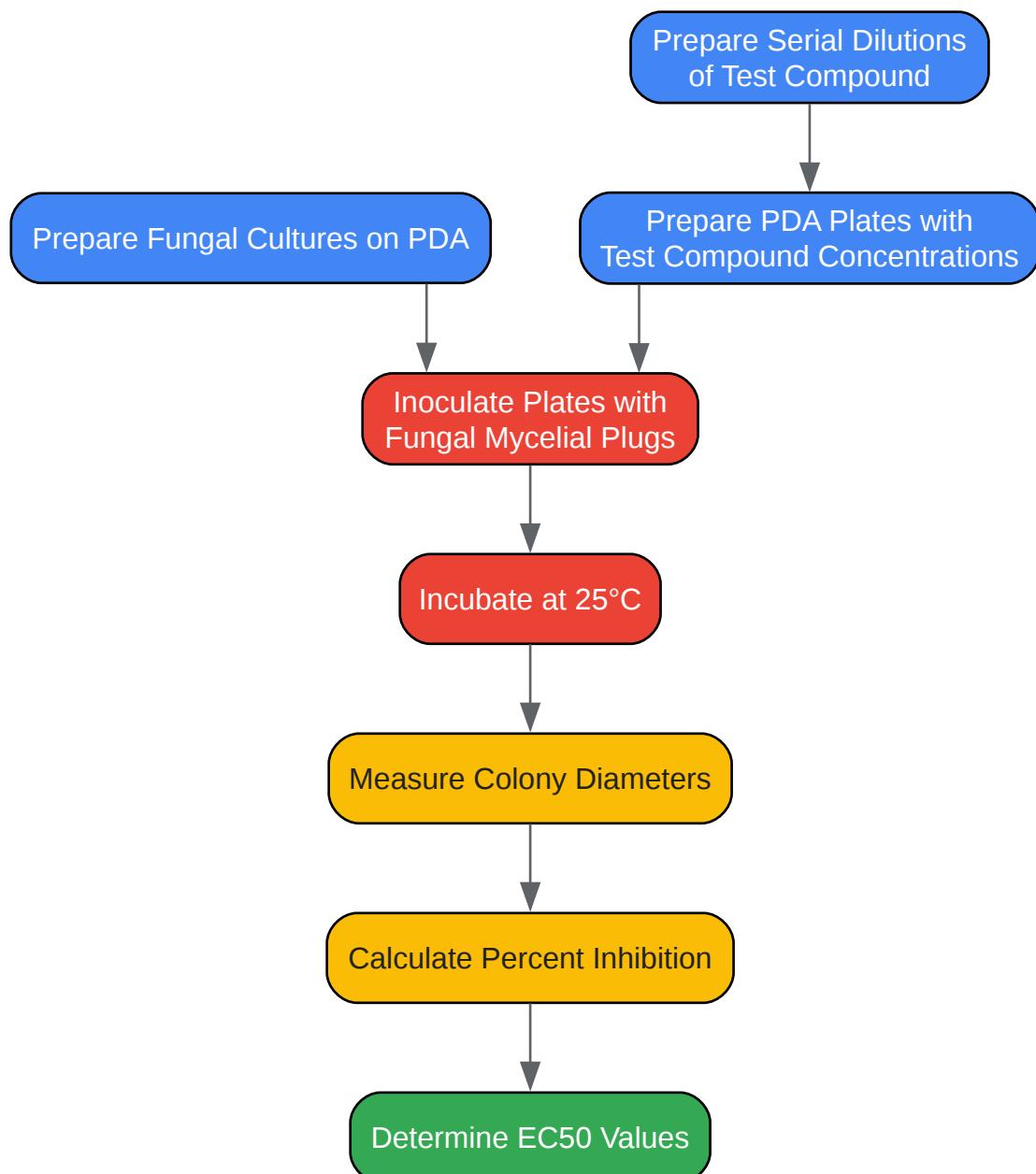
Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of the hypothetical fungicide and the protocol for the *in vitro* antifungal activity assay.



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Caption: Synthetic workflow for the hypothetical fungicide.



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Caption: In vitro antifungal activity assay workflow.

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References

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